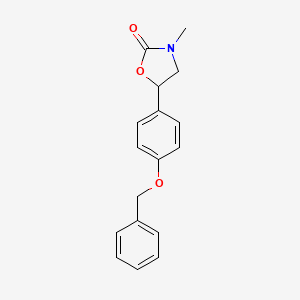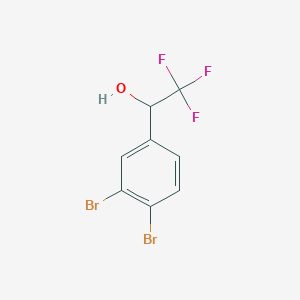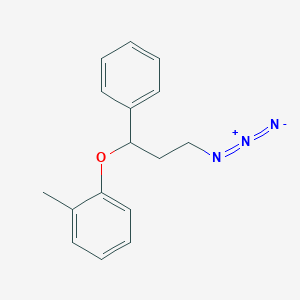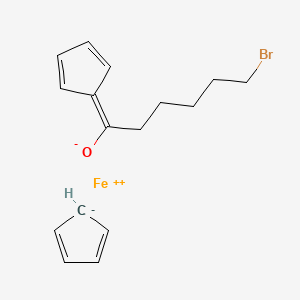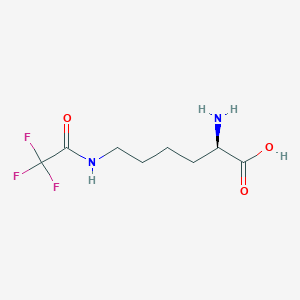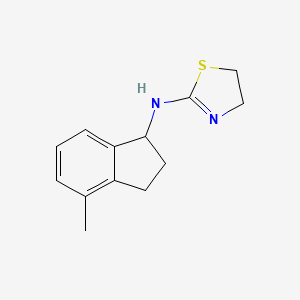![molecular formula C9H14N4O B12286944 N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée est un composé chimique appartenant à la classe des dérivés de l'urée. Il présente un cycle pyridine substitué par un groupe aminométhyl en position 6 et une partie éthylurée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 2-aminopyridine avec le formaldéhyde et l'isocyanate d'éthyle dans des conditions contrôlées. La réaction se produit généralement via la formation d'un intermédiaire, qui subit ensuite une transformation supplémentaire pour produire le produit souhaité.
Méthodes de production industrielle
Pour la production à l'échelle industrielle, la synthèse de N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée peut impliquer des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs spécifiques, le contrôle de la température et des techniques de purification pour isoler le produit final efficacement.
Analyse Des Réactions Chimiques
Types de réactions
N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des dérivés aminés.
Substitution : Le groupe aminométhyl peut participer à des réactions de substitution avec des électrophiles appropriés.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des tests biochimiques pour étudier les interactions enzymatiques et l'inhibition.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que le cycle pyridine peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(Pyridin-2-yl)amides : Ces composés partagent le cycle pyridine mais diffèrent dans les substituants attachés à l'atome d'azote.
Dérivés de la pyrrolidine : Ces composés ont une structure cyclique contenant de l'azote similaire mais diffèrent dans la structure moléculaire globale.
Unicité
N-[6-(Aminométhyl)-2-pyridinyl]-N’-éthylurée est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C9H14N4O/c1-2-11-9(14)13-8-5-3-4-7(6-10)12-8/h3-5H,2,6,10H2,1H3,(H2,11,12,13,14) |
Clé InChI |
NENNTQVTXJNUFG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC=CC(=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


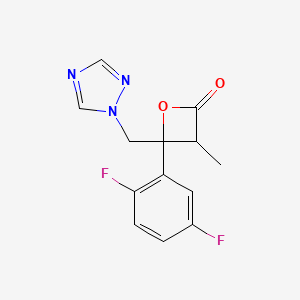
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
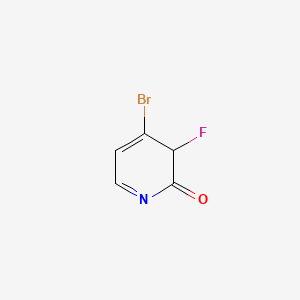
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
